molecular formula C6H2F2N2O4 B14663001 1,2-Difluoro-3,4-dinitrobenzene CAS No. 37583-41-8

1,2-Difluoro-3,4-dinitrobenzene

Cat. No.: B14663001
CAS No.: 37583-41-8
M. Wt: 204.09 g/mol
InChI Key: JXSSPZOCHGZWJP-UHFFFAOYSA-N
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Description

1,2-Difluoro-3,4-dinitrobenzene is an organic compound with the molecular formula C6H2F2N2O4. It is a derivative of benzene, where two hydrogen atoms are replaced by fluorine atoms and two nitro groups. This compound is known for its reactivity and is used in various scientific research applications.

Preparation Methods

1,2-Difluoro-3,4-dinitrobenzene can be synthesized through a nitration reaction of 1,2-difluorobenzene. The process involves the use of concentrated sulfuric acid and fuming nitric acid as nitrating agents. The reaction conditions are typically mild, and the synthesis process is straightforward, making it suitable for industrial production .

Chemical Reactions Analysis

1,2-Difluoro-3,4-dinitrobenzene undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The fluorine atoms in the compound can be displaced by nucleophiles such as amines or hydroxides.

    Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation: The compound can undergo oxidation reactions, although these are less common compared to substitution and reduction reactions.

Common reagents used in these reactions include potassium hydroxide, dimethylformamide, and various amines. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1,2-Difluoro-3,4-dinitrobenzene has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other fluorinated aromatic compounds.

    Biology: The compound is used in the study of protein interactions and modifications.

    Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of compounds with potential therapeutic effects.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,2-Difluoro-3,4-dinitrobenzene involves nucleophilic aromatic substitution. The electron-withdrawing nitro groups activate the aromatic ring towards nucleophilic attack, allowing the displacement of fluorine atoms by nucleophiles. This reaction proceeds through the formation of a Meisenheimer complex, where the nucleophile adds to the aromatic ring, followed by the elimination of a leaving group .

Comparison with Similar Compounds

1,2-Difluoro-3,4-dinitrobenzene can be compared to other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and applications compared to its analogs.

Properties

CAS No.

37583-41-8

Molecular Formula

C6H2F2N2O4

Molecular Weight

204.09 g/mol

IUPAC Name

1,2-difluoro-3,4-dinitrobenzene

InChI

InChI=1S/C6H2F2N2O4/c7-3-1-2-4(9(11)12)6(5(3)8)10(13)14/h1-2H

InChI Key

JXSSPZOCHGZWJP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1[N+](=O)[O-])[N+](=O)[O-])F)F

Origin of Product

United States

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